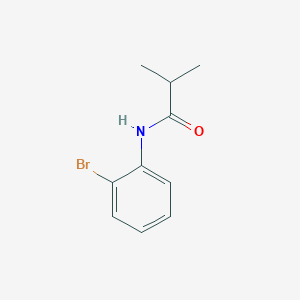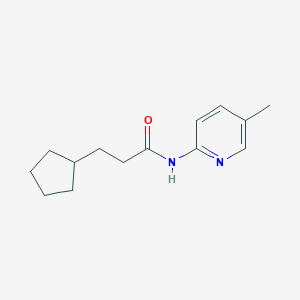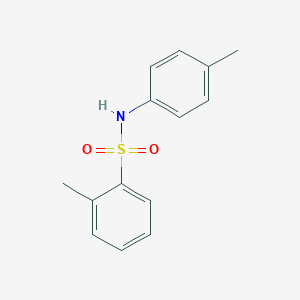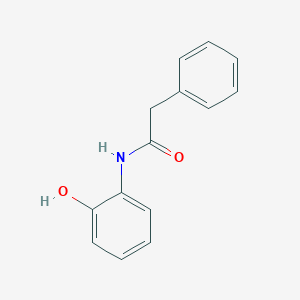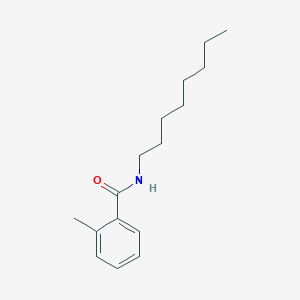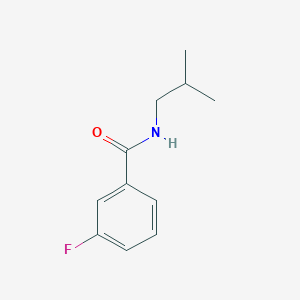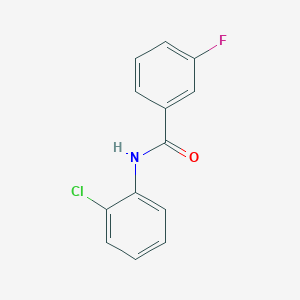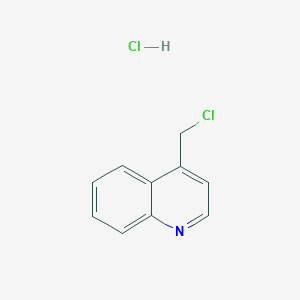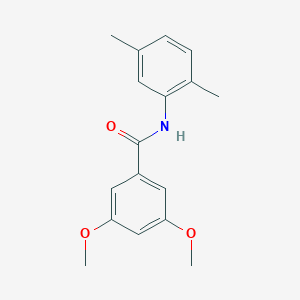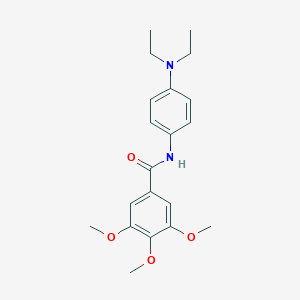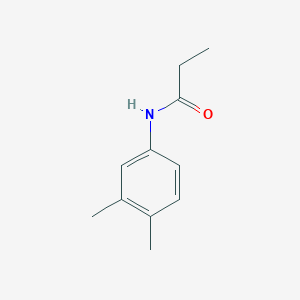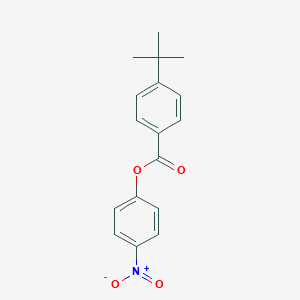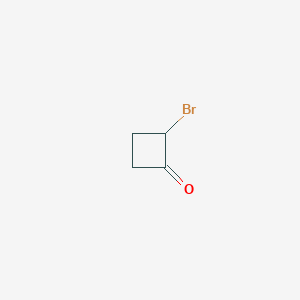![molecular formula C14H10BrN3O3S B185263 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide CAS No. 6388-15-4](/img/structure/B185263.png)
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique chemical structure that makes it suitable for a range of applications.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been suggested that the compound may act as a chelating agent, binding to metal ions and preventing their harmful effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide has anti-inflammatory effects in vitro and in vivo. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to have fluorescent properties, making it useful for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is its versatility. This compound can be used for a range of applications, including as a fluorescent probe and as a starting material for the synthesis of other compounds. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide. One area of research could be the development of new synthetic methods for the compound, with the aim of improving yield and purity. Another area of research could be the investigation of the compound's anti-inflammatory properties in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, the compound could be studied further for its potential use as a fluorescent probe for the detection of metal ions. Overall, 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is a compound with great potential for scientific research, and further study could lead to new discoveries and applications in various fields.
Synthesemethoden
The synthesis of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-nitroaniline, which is reacted with thionyl chloride to form 2-nitrophenyl isothiocyanate. This intermediate is then reacted with 3-bromoaniline to form the final product, 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a starting material for the synthesis of other compounds with potential applications in various fields.
Eigenschaften
CAS-Nummer |
6388-15-4 |
|---|---|
Produktname |
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide |
Molekularformel |
C14H10BrN3O3S |
Molekulargewicht |
380.22 g/mol |
IUPAC-Name |
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-5-3-4-9(8-10)13(19)17-14(22)16-11-6-1-2-7-12(11)18(20)21/h1-8H,(H2,16,17,19,22) |
InChI-Schlüssel |
MSBHMVCNWQDDRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



